D-Leucine-1-14C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

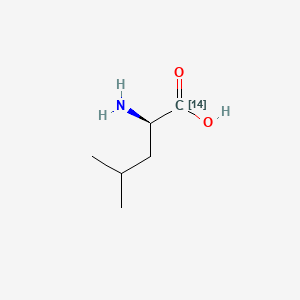

D-Leucine-1-14C is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein Metabolism Studies

D-Leucine-1-14C is instrumental in studying protein metabolism due to its ability to track the incorporation of leucine into proteins. Research has shown that leucine plays a crucial role in stimulating protein synthesis in muscle tissues.

Case Study: Muscle Protein Synthesis

In a study involving isolated rat hemidiaphragms, the incorporation of this compound was measured to assess its effect on muscle protein synthesis. The results indicated that preincubation with leucine significantly increased the specific activity of muscle proteins when incubated with [14C]lysine, suggesting that leucine enhances protein synthesis by promoting amino acid incorporation into proteins .

| Parameter | Value |

|---|---|

| Leucine Concentration | 0.5 mM |

| Time of Incubation | 30-60 minutes |

| Specific Activity Increase | Significant (P < 0.01) |

Amino Acid Uptake Studies

This compound is also used to investigate amino acid uptake in various tissues. This is particularly relevant for understanding how different conditions affect nutrient absorption.

Case Study: Splanchnic and Leg Tissue Uptake

A study measured the uptake of this compound in splanchnic and leg tissues during an amino acid infusion in healthy volunteers. The findings showed that these tissues accounted for approximately 50% of total-body leucine flux, indicating significant metabolic activity and uptake .

| Tissue | Leucine Uptake (%) |

|---|---|

| Splanchnic | 23 ± 1 |

| Leg | 18 ± 2 |

Metabolic Pathway Elucidation

The compound is vital for elucidating metabolic pathways involving leucine. It helps researchers understand how leucine is metabolized and its effects on various physiological processes.

Case Study: Leucine Metabolism in Rats

In a study examining the absorption, distribution, metabolism, and excretion of this compound in rats, it was found that a significant portion was oxidized to CO2 within hours post-administration. The study traced the metabolites in plasma and urine, demonstrating the complexity of leucine metabolism and its role as a precursor for other metabolites like β-hydroxy-β-methylbutyrate (HMB) .

| Metabolite | Percentage Recovery (%) |

|---|---|

| D-Leucine | 73.1 |

| HMB | 3.1 |

| KIC | 15.0 |

Nutritional Studies

This compound has been applied in nutritional research to assess dietary impacts on protein metabolism and overall health.

Case Study: Nutritional Impact on Protein Turnover

Research utilizing this compound has demonstrated how dietary changes affect protein turnover rates. In one study, variations in dietary protein intake were shown to significantly influence the incorporation rates of leucine into muscle proteins, highlighting its importance in dietary recommendations for athletes and individuals undergoing rehabilitation .

Environmental Studies

The applications of this compound extend beyond human physiology; it is also used in environmental science to measure bacterial production.

Case Study: Bacterial Production Measurement

A study employed the D-Leucine incorporation technique to measure bacterial production across various aquatic habitats. The findings confirmed that this compound can effectively quantify bacterial activity, providing insights into ecosystem dynamics .

Eigenschaften

CAS-Nummer |

26011-27-8 |

|---|---|

Molekularformel |

C6H13NO2 |

Molekulargewicht |

133.17 g/mol |

IUPAC-Name |

(2R)-2-amino-4-methyl(114C)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+2 |

InChI-Schlüssel |

ROHFNLRQFUQHCH-IXMPRESVSA-N |

SMILES |

CC(C)CC(C(=O)O)N |

Isomerische SMILES |

CC(C)C[C@H]([14C](=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)N |

Key on ui other cas no. |

26011-27-8 |

Sequenz |

L |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.